molecular formula C8H9NO2 B13009368 5-Methoxy-2-methylnicotinaldehyde

5-Methoxy-2-methylnicotinaldehyde

Cat. No.: B13009368
M. Wt: 151.16 g/mol
InChI Key: JDCYNJCRQCVNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-methylnicotinaldehyde is an organic compound with the molecular formula C8H9NO2. It is a derivative of nicotinaldehyde, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position on the pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methylnicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with acetyl methyl hydrazide, followed by oxidation to form the desired aldehyde . The reaction conditions typically include the use of an inert atmosphere and controlled temperatures to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced purification techniques ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed in substitution reactions.

Major Products Formed

    Oxidation: 5-Methoxy-2-methylnicotinic acid.

    Reduction: 5-Methoxy-2-methyl-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxy-2-methylnicotinaldehyde is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy and methyl groups may influence the compound’s binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylnicotinaldehyde
  • 5-Methoxynicotinaldehyde
  • 5-Methoxy-6-methyl-2-pyridinecarbaldehyde

Uniqueness

5-Methoxy-2-methylnicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

5-methoxy-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C8H9NO2/c1-6-7(5-10)3-8(11-2)4-9-6/h3-5H,1-2H3

InChI Key

JDCYNJCRQCVNDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)OC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.